amine CAS No. 1042588-56-6](/img/structure/B1414766.png)
[(3,4-Difluorophenyl)methyl](3-methoxypropyl)amine
Overview
Description
“(3,4-Difluorophenyl)methylamine” is a chemical compound with the CAS number 1042588-56-6 . It has a molecular weight of 215.24 and a molecular formula of C11H15F2NO .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)methylamine” consists of a 3,4-difluorophenyl group attached to a methyl group, which is further connected to a 3-methoxypropyl group via an amine linkage .Scientific Research Applications
Metabolism of Biologically Active Amines
- Research Focus : Investigating the synthesis, degradation, and pharmacological action of catechol amines, which are biogenically active compounds in the central nervous system.
- Key Findings : Studies on norepinephrine and dopamine, catechol amines, have shown they can be degraded to corresponding acids, with monoamine oxidase playing a crucial role in these conversions. 3-Methoxy derivatives have been identified as major metabolites of these amines (Friedhoff & Goldstein, 1962).
GC-MS Studies on Acylated Derivatives
- Research Focus : Examining the mass spectra of side chain regioisomers of 3-methoxy-4-methyl-phenethylamines, closely related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The mass spectra for these derivatives, which include trifluoroacetyl derivatives, demonstrate significant individualization, aiding in specific side chain identification (Belal et al., 2008).
Reversible Monoamine Oxidase-B Inactivators
- Research Focus : Exploring the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation.
- Key Findings : N-methylation leads to time-dependent irreversible inhibition of monoamine oxidase-B, which is important for understanding the enzyme’s interaction with various compounds (Ding & Silverman, 1993).
Synthesis and Antimicrobial Activities
- Research Focus : Synthesizing novel derivatives from primary amines, including those similar to (3,4-Difluorophenyl)methylamine, and testing their antimicrobial activities.
- Key Findings : Several newly synthesized compounds exhibit good to moderate activities against test microorganisms, highlighting potential applications in antimicrobial domains (Bektaş et al., 2007).
Methylating Reaction of Tertiary Amines
- Research Focus : Studying the methylation of tertiary amines, including those structurally related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The research outlines a novel method for methylating tertiary amines to quaternary ammonium compounds, providing insights into organic synthesis processes (Sheverdov et al., 2018).
properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHXYOPDDHZZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



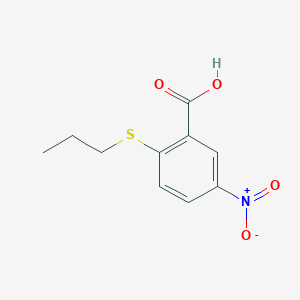
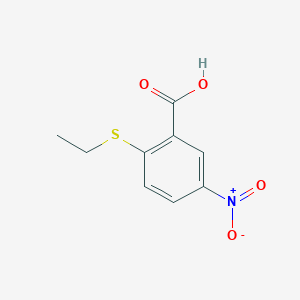
![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
amine](/img/structure/B1414688.png)
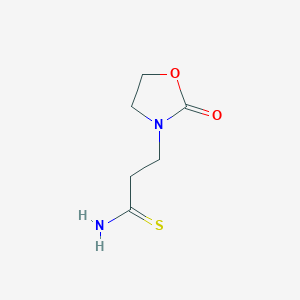
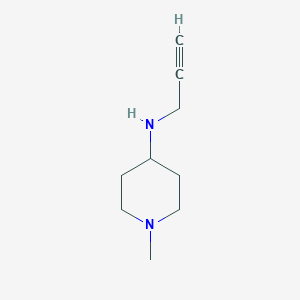
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)
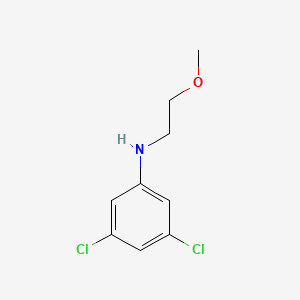

![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)